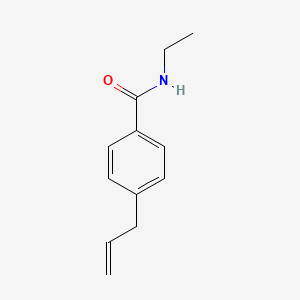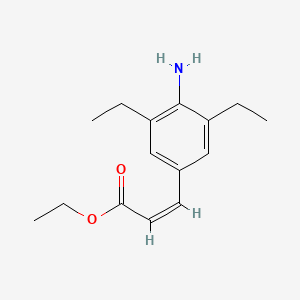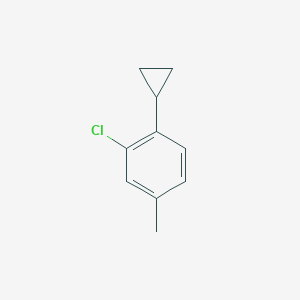
4-Allyl-N-ethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Allyl-N-ethylbenzamide is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This compound features an allyl group (a three-carbon chain with a double bond) and an ethyl group attached to the nitrogen atom of the amide group. Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Allyl-N-ethylbenzamide can be synthesized through the direct condensation of 4-allylbenzoic acid and N-ethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as Lewis acids or transition metal complexes, can further enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4-Allyl-N-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl group of the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The allyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like allyl halides and organometallic compounds.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of N-ethyl-4-allylaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-Allyl-N-ethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Allyl-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can undergo metabolic activation, forming reactive intermediates that interact with cellular components. The ethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-ethylbenzamide: Similar structure but lacks the allyl group.
4-Allylbenzamide: Similar structure but lacks the ethyl group.
Uniqueness
4-Allyl-N-ethylbenzamide is unique due to the presence of both the allyl and ethyl groups, which confer distinct chemical and biological properties The allyl group provides reactivity towards oxidation and substitution reactions, while the ethyl group enhances lipophilicity and membrane permeability
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
N-ethyl-4-prop-2-enylbenzamide |
InChI |
InChI=1S/C12H15NO/c1-3-5-10-6-8-11(9-7-10)12(14)13-4-2/h3,6-9H,1,4-5H2,2H3,(H,13,14) |
Clé InChI |
UZUGJZAFPCGKAL-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=CC=C(C=C1)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene](/img/structure/B13709282.png)

![3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide](/img/structure/B13709285.png)
![1-Chloro-2-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13709309.png)

![[dimethylamino-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B13709315.png)


![1-Chloronaphtho[1,2-d]isoxazole](/img/structure/B13709324.png)




